trans-Anethole Exhibits Superior Anti-Edematogenic Potency, Efficacy, and Duration Versus Estragole in a Mouse Carrageenan-Paw Edema Model
In a direct head-to-head comparison using the carrageenan-induced paw edema model in Swiss mice, trans-anethole demonstrated superior anti-edematogenic potency, efficacy, and duration of action relative to its position isomer estragole. Anethole inhibited edema at all three doses tested (3, 10, and 30 mg/kg), with effect onset at 60 min and sustained inhibition through 240 min post-induction. In contrast, estragole was inhibitory only at the two highest doses (10 and 30 mg/kg) and exhibited a truncated duration of action limited to 60–120 min [1].
| Evidence Dimension | Anti-edematogenic efficacy (AUC inhibition percentage) and duration in carrageenan-induced mouse paw edema |
|---|---|
| Target Compound Data | Anethole 3 mg/kg: 43% AUC inhibition; 10 mg/kg: 31%; 30 mg/kg: 42%. Duration: 60–240 min (sustained over 3 h). |
| Comparator Or Baseline | Estragole 10 mg/kg: 8% AUC inhibition; 30 mg/kg: 12%. Duration: 60–120 min (transient, 1 h only). |
| Quantified Difference | Anethole achieved 3.9× (at 10 mg/kg) and 3.5× (at 30 mg/kg) greater AUC inhibition, with 2× longer duration of action. Anethole was effective at a 3.3× lower minimum dose (3 vs. 10 mg/kg). |
| Conditions | Swiss mice (25–35 g); carrageenan-induced paw edema measured by plethysmometry; oral administration; n ≥ 6 per group. |
Why This Matters
For procurement in anti-inflammatory research or formulation development, trans-anethole's broader dose-response window and 3-fold longer duration of action provide a meaningfully wider therapeutic index than estragole, reducing the need for re-dosing and enabling lower effective concentrations.
- [1] Ponte EL, Sousa PL, Rocha MV, et al. Comparative study of the anti-edematogenic effects of anethole and estragole. Pharmacol Rep. 2012;64(4):984-990. doi:10.1016/s1734-1140(12)70895-2 View Source
